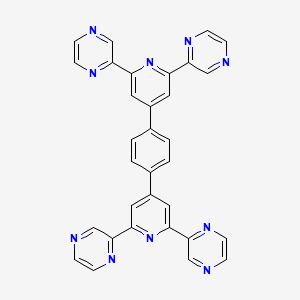
1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene is a complex organic compound that belongs to the family of heterocyclic compounds It is characterized by the presence of multiple nitrogen atoms within its structure, which makes it an interesting subject for coordination chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions. This process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazine and pyridine derivatives .
Scientific Research Applications
1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its ability to coordinate with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable metal-ligand complexes with specific electronic and structural properties. These complexes can interact with biological molecules, such as proteins and nucleic acids, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: A well-known tridentate ligand used in coordination chemistry.
1,10-Phenanthroline: Another tridentate ligand with applications in coordination chemistry and molecular electronics.
2,6-Di(pyrazin-2-yl)pyridine: A related compound with similar coordination properties.
Uniqueness
1,4-Bis(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzene is unique due to its extended conjugated system and the presence of multiple nitrogen atoms, which enhance its ability to form stable metal-ligand complexes. This compound also offers greater flexibility in terms of functionalization and modification compared to other similar ligands .
Properties
Molecular Formula |
C32H20N10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[4-[4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]phenyl]-6-pyrazin-2-ylpyridin-2-yl]pyrazine |
InChI |
InChI=1S/C32H20N10/c1-2-22(24-15-27(31-19-35-7-11-39-31)42-28(16-24)32-20-36-8-12-40-32)4-3-21(1)23-13-25(29-17-33-5-9-37-29)41-26(14-23)30-18-34-6-10-38-30/h1-20H |
InChI Key |
UMWPTWTZXXOAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)C5=CC(=NC(=C5)C6=NC=CN=C6)C7=NC=CN=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


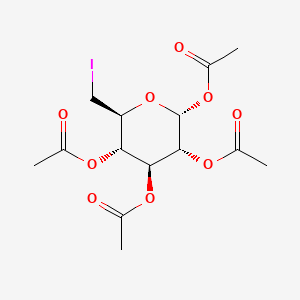


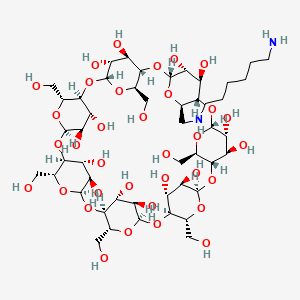

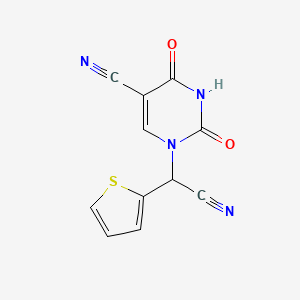
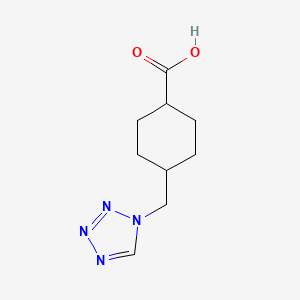
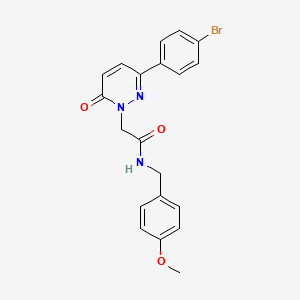
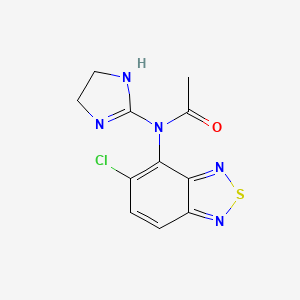

![ethyl 4-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14880072.png)
![6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14880092.png)
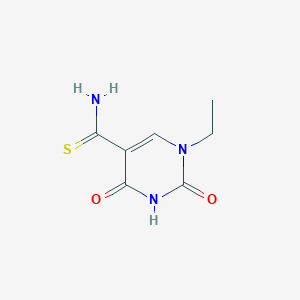
![3-[(4-Chlorobenzyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14880100.png)
